molecular formula C12H23ClN2O4 B2849586 (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride CAS No. 2187426-87-3

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Cat. No.: B2849586
CAS No.: 2187426-87-3
M. Wt: 294.78
InChI Key: XXNJZPMLIFHXRE-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O4 and its molecular weight is 294.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidine ring and two carboxylate groups, exhibits various interactions with biological targets that may influence enzyme activity and receptor modulation.

  • Molecular Formula : C₁₂H₂₃ClN₂O₄
  • Molecular Weight : 294.77 g/mol
  • CAS Number : 2187426-87-3
  • Purity : 97%

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors. This interaction can lead to modulation of their activity, influencing various biochemical pathways. The compound's amino group plays a crucial role in these interactions, facilitating the release of active metabolites through hydrolysis of its ester groups .

Biological Activity Overview

Research indicates that this compound has potential therapeutic applications due to its biological activity:

  • Enzyme Interaction : Studies suggest that (2S,4R)-1-tert-butyl 2-ethyl 4-aminopyrrolidine interacts with specific enzymes, potentially altering their catalytic efficiency.
  • Receptor Modulation : The compound may influence receptor signaling pathways, which could have implications for drug development targeting various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzyme activity through hydrogen bonding
Receptor InteractionPotential modulation of neurotransmitter receptors
Antimicrobial ActivityExhibits activity against certain bacterial strains

Case Study 1: Enzyme Inhibition

A study demonstrated that (2S,4R)-1-tert-butyl 2-ethyl 4-aminopyrrolidine inhibited a specific enzyme involved in metabolic pathways. The inhibition was measured using kinetic assays, showing a significant decrease in enzyme activity at varying concentrations of the compound.

Case Study 2: Receptor Modulation

In vitro assays revealed that the compound could modulate the activity of GABA receptors. This modulation suggests potential applications in treating neurological disorders where GABAergic signaling is disrupted.

Structural Comparisons

The structural uniqueness of (2S,4R)-1-tert-butyl 2-ethyl 4-aminopyrrolidine allows for comparisons with similar compounds:

Compound NameStructure TypeKey Differences
1-Tert-butyl 2-methyl 4-aminopiperidinePiperidine derivativeMethyl group affects reactivity
(2R,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidineStereochemical variationDifferent stereochemistry impacts activity

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNJZPMLIFHXRE-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.